Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate

Description

Structural Features and Stereochemical Significance

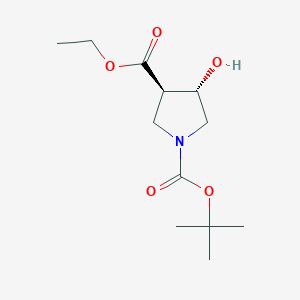

Ethyl trans-1-tert-butoxycarbonyl-4-hydroxypyrrolidine-3-carboxylate possesses a molecular formula of C₁₂H₂₁NO₅ with a molecular weight of 259.30 grams per mole. The compound is characterized by its International Union of Pure and Applied Chemistry name: rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-hydroxypyrrolidine-1,3-dicarboxylate, which reveals the precise stereochemical configuration of the molecule. The trans configuration between the hydroxyl group at position 4 and the carboxylate ester at position 3 creates a specific three-dimensional arrangement that significantly influences the compound's chemical reactivity and biological activity.

The stereochemical complexity of this molecule stems from the presence of two chiral centers within the pyrrolidine ring system. The (3R,4S) configuration establishes a trans relationship between the substituents, which restricts the conformational flexibility of the ring and creates a well-defined spatial arrangement. This conformational constraint is particularly important in medicinal chemistry applications, as it allows for more predictable interactions with biological targets and can lead to enhanced selectivity profiles compared to more flexible analogs.

The pyrrolidine ring itself exhibits a phenomenon known as pseudorotation, where the ring can adopt different puckered conformations. However, the presence of the bulky tert-butoxycarbonyl protecting group and the trans-disubstitution pattern significantly restricts this conformational flexibility, effectively locking the ring into preferred conformations that may be optimal for specific biological interactions. Research has demonstrated that such conformational restrictions in pyrrolidine derivatives can lead to dramatic differences in biological activity, with some stereoisomers showing orders of magnitude differences in potency against specific targets.

Table 1: Physical and Chemical Properties of Ethyl trans-1-tert-butoxycarbonyl-4-hydroxypyrrolidine-3-carboxylate

Role of tert-Butoxycarbonyl (Boc) Protecting Group in Pyrrolidine Derivatives

The tert-butoxycarbonyl protecting group represents one of the most widely utilized amino protecting strategies in modern organic synthesis, particularly for pyrrolidine and other nitrogen-containing heterocycles. In the context of ethyl trans-1-tert-butoxycarbonyl-4-hydroxypyrrolidine-3-carboxylate, this protecting group serves multiple critical functions that extend beyond simple nitrogen protection. The tert-butoxycarbonyl group effectively masks the nucleophilic character of the pyrrolidine nitrogen, preventing unwanted side reactions during synthetic manipulations while simultaneously providing a handle for controlled deprotection when the free amine is required.

The mechanism of tert-butoxycarbonyl protection involves the formation of a carbamate linkage between the nitrogen atom and the carbonyl carbon of the protecting group. This carbamate formation significantly reduces the basicity and nucleophilicity of the nitrogen, making it compatible with a wide range of reaction conditions that would otherwise be problematic for free amines. The protection process typically employs di-tert-butyl dicarbonate as the protecting reagent in the presence of a base such as triethylamine, allowing for efficient installation under mild conditions.

The stability profile of the tert-butoxycarbonyl group is particularly advantageous for multi-step synthetic sequences. The protecting group remains stable under basic conditions, neutral conditions, and even mild heating, but can be readily removed under acidic conditions. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl group as a carbocation, and subsequent decarboxylation to release carbon dioxide and the free amine. This acid-labile nature allows for selective deprotection in the presence of other protecting groups that may be stable under acidic conditions.

Recent research has highlighted the enhanced stability that can be achieved when the tert-butoxycarbonyl group is attached to conformationally constrained systems like pyrrolidines. Studies comparing the acid stability of various tert-butoxycarbonyl-protected amino acid derivatives have shown that pyrrolidine-based systems, particularly those with trans-substitution patterns, exhibit improved stability compared to their acyclic counterparts. This enhanced stability has been attributed to the reduced interaction between the α-carboxylate and the carbamate carbonyl due to the conformational restrictions imposed by the ring system.

Importance of Hydroxypyrrolidine Scaffolds in Medicinal Chemistry

Hydroxypyrrolidine scaffolds have emerged as privileged structures in medicinal chemistry due to their ability to serve as conformationally constrained analogs of natural amino acids while providing additional functionalization opportunities through the hydroxyl group. The importance of these scaffolds is underscored by their presence in numerous biologically active natural products and their widespread use as building blocks for pharmaceutical agents targeting diverse therapeutic areas including oncology, neurology, and infectious diseases.

The conformational restriction provided by the pyrrolidine ring system offers significant advantages in drug design by reducing the entropic penalty associated with target binding and increasing the likelihood of achieving favorable binding interactions. Research has demonstrated that pyrrolidine-containing compounds often exhibit enhanced selectivity profiles compared to their linear analogs, as the rigid ring system can better discriminate between closely related biological targets. This selectivity enhancement is particularly valuable in the development of therapeutics where off-target effects must be minimized.

Hydroxypyrrolidine derivatives have shown particular promise as inhibitors of various enzyme classes, including proteases, kinases, and amino acid transporters. Recent studies have identified alkoxy hydroxy-pyrrolidine carboxylic acids as selective high-affinity inhibitors of solute carrier family 1 neutral amino acid transporters, which are implicated in cancer progression and neurological diseases. These findings highlight the potential of hydroxypyrrolidine scaffolds to address unmet medical needs in these therapeutic areas.

The synthetic versatility of hydroxypyrrolidine scaffolds makes them particularly attractive for medicinal chemistry programs. The hydroxyl functionality provides a reactive handle for further chemical modification, allowing for the introduction of diverse substituents that can modulate pharmacological properties such as potency, selectivity, and pharmacokinetics. Additionally, the stereochemistry of the hydroxyl group can be controlled during synthesis, enabling the preparation of both individual stereoisomers and the evaluation of structure-activity relationships across different configurations.

Table 2: Biological Activities and Applications of Hydroxypyrrolidine Derivatives

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl (3R,4S)-4-hydroxypyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBUFXKTKCCCKA-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the Pyrrolidine Ring

The pyrrolidine core can be synthesized via cyclization of amino acid derivatives or through intramolecular cyclization reactions:

- Starting from amino acids: For example, using protected amino acids such as N-Boc-protected amino acids, followed by cyclization under dehydrating conditions.

- Using amino alcohols: Condensation of amino alcohols with suitable aldehydes or ketones to form the pyrrolidine ring.

Hydroxylation at the 4-Position

Hydroxylation is achieved through regioselective oxidation or hydroxylation reactions:

- Hydrogenation with hydroxylation: As indicated in patent literature, catalytic hydrogenation under high pressure with ruthenium or palladium catalysts in aqueous media can introduce hydroxyl groups selectively at the 4-position.

- Use of hydroxylating reagents: Such as osmium tetroxide or other oxidants, though these tend to be less selective and more hazardous.

Esterification at the 3-Position

Esterification involves converting the carboxylate group into the ethyl ester:

- Fischer esterification: Refluxing the carboxylic acid with ethanol in the presence of acid catalysts.

- Direct esterification of acid derivatives: Using ethyl chloroformate or ethyl iodide under basic conditions to form the ester.

Boc-Protection of the Nitrogen

The nitrogen atom is protected with Boc (tert-butyloxycarbonyl) groups:

- Boc protection: Reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine.

Specific Preparation Methods Based on Literature

Method Inspired by Patent US8344161B2

This patent describes a process for preparing pyrrolidine-3-carboxylic acids, which can be adapted for the target compound:

- Enantioselective hydrogenation: Using moderate conditions (e.g., 1-3 MPa hydrogen pressure, 80-150°C) with catalysts like ruthenium or palladium on carbon to achieve high enantiomeric purity.

- Hydroxylation: Achieved via catalytic hydrogenation, which introduces the hydroxyl group at the 4-position with high stereoselectivity.

- Protection steps: Incorporating Boc-protection after ring formation and hydroxylation.

Synthesis from Glycine Ethyl Ester

As per the synthesis of related compounds, glycine ethyl ester serves as a starting material:

Alternative Approach Using Hydroxylation of Pyrrolidine Derivatives

Hydroxylation can be performed on pre-formed pyrrolidine rings, with regioselectivity achieved through catalyst choice and reaction conditions:

| Reaction Step | Catalyst | Solvent | Temperature | Pressure | Notes |

|---|---|---|---|---|---|

| Hydroxylation | Ruthenium or Palladium on carbon | Water | 80-150°C | 1-3 MPa | Achieves trans-selectivity |

Data Tables Summarizing Key Parameters

Research Findings and Optimization Strategies

- Stereoselectivity: Catalytic hydrogenation under controlled conditions yields the trans-isomer predominantly.

- Yield Enhancement: Use of optimized catalysts and reaction conditions (temperature, pressure, solvent) improves overall yield and purity.

- Scalability: The methods adapted from patent literature demonstrate potential for large-scale synthesis with cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the Boc-protected amine.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate is widely used in scientific research, including:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: In the study of enzyme mechanisms and protein-ligand interactions.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of fine chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate involves its interaction with various molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in further chemical reactions. The ester group can also be hydrolyzed to form the corresponding carboxylic acid, which can then interact with other molecules through hydrogen bonding or ionic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Protecting Group Variations

Table 1: Substituent and Protecting Group Comparison

| Compound Name | Protecting Group (Position) | Key Substituents | Reference |

|---|---|---|---|

| Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate | Boc (N1) | Hydroxyl (C4), Ethyl ester (C3) | [5, 7] |

| Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate | Benzyl (N1) | Hydroxyl (C4), Ethyl ester (C3) | [4] |

| (±)-trans-Methyl 1-benzyl-4-(fluoropyridinyl)pyrrolidine-3-carboxylate | TBDMS (hydroxyl) | Fluoropyridinyl, Benzyl (N1) | [6] |

| (±)-trans-Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate | None | Oxo (C2), Bicyclic pyrrolopyridine | [2] |

Key Findings :

- Boc vs. Benzyl Protection: The Boc group in the target compound offers milder deprotection conditions compared to the benzyl group, which requires hydrogenolysis or strong acids .

- Fluorine and Silyl Modifications : Fluoropyridinyl and tert-butyldimethylsilyl (TBDMS) groups in analogs () improve metabolic stability and enable selective deprotection strategies, unlike the Boc group .

Ring System and Functional Group Diversity

Table 2: Ring System and Functional Group Comparison

| Compound Name | Ring System | Functional Groups | Reference |

|---|---|---|---|

| This compound | Pyrrolidine (monocyclic) | Hydroxyl, Ester | [5, 7] |

| (±)-cis-Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate | Naphthyridine (bicyclic) | Sulfanylidene, Ester | [2] |

| Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate | Triazole (aromatic) | Formyl, Pyridinyl, Ester | [3] |

Key Findings :

- Pyrrolidine vs. Bicyclic/Aromatic Systems : The pyrrolidine core in the target compound provides conformational rigidity, favoring stereoselective reactions. In contrast, naphthyridine () and triazole () rings introduce aromaticity or extended conjugation, altering electronic properties and hydrogen-bonding capabilities .

- Functional Group Reactivity : The hydroxyl group in the target compound participates in hydrogen bonding, similar to the oxo group in pyrrolopyridine derivatives (). However, the formyl group in triazole analogs () enables nucleophilic additions, expanding synthetic utility .

Stereochemical and Crystallographic Insights

- Trans vs. Cis Configuration : The trans arrangement of substituents in the target compound reduces steric hindrance compared to cis isomers, as observed in (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate (). This configuration enhances crystallinity and solubility in polar solvents .

- Hydrogen-Bonding Networks : Crystallographic studies of triazole derivatives () reveal intermolecular hydrogen bonds involving ester and formyl groups, a feature likely shared by the hydroxyl and ester groups in the target compound .

Biological Activity

Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₂₁N₁O₅ and a molecular weight of approximately 259.3 g/mol. The compound features a pyrrolidine ring with a tert-butyloxycarbonyl (Boc) protecting group and an ethyl ester, making it a versatile intermediate in organic synthesis.

Hepatoprotective Properties

Research indicates that this compound exhibits hepatoprotective effects. Studies have demonstrated its ability to protect liver cells from damage induced by toxic agents such as carbon tetrachloride. The hepatoprotective activity is attributed to the compound's capacity to modulate oxidative stress and inflammatory responses in liver tissues.

The mechanism of action involves interaction with various molecular targets, including enzymes and receptors. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in further chemical reactions. Additionally, the ester group can be hydrolyzed to form the corresponding carboxylic acid, facilitating interactions through hydrogen bonding or ionic interactions.

Comparative Analysis

The biological activity of this compound can be compared to similar compounds in terms of structure and function:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₂H₂₁N₁O₅ | Different stereochemistry affecting biological activity |

| Ethyl trans-1-Boc-4-hydroxypyrrolidine-2-carboxylate | C₁₂H₂₁N₁O₅ | Structural variation at the 2-position |

| Tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate | C₁₁H₂₁N₁O₃ | Lacks carboxylic acid functionality |

Case Studies

- Hepatoprotective Study : In a study examining the effects of this compound on liver damage, researchers found that treatment significantly reduced serum levels of liver enzymes associated with hepatotoxicity, indicating protective effects against liver injury.

- Enzyme Interaction Studies : Interaction studies revealed that this compound can influence the activity of esterases, which play a crucial role in drug metabolism. This modulation suggests potential applications in enhancing drug efficacy and safety profiles.

Q & A

Q. What crystallographic parameters indicate potential polymorphism?

- Methodological Answer : Polymorph screening via solvent-drop grinding identifies alternative packing motifs. Key parameters include unit cell dimensions (a, b, c), space group symmetry (e.g., P2₁ vs. P2₁/c), and Z′ values. Differential Scanning Calorimetry (DSC) detects thermal events (melting point variations) between polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.